Trithionic acid

Description

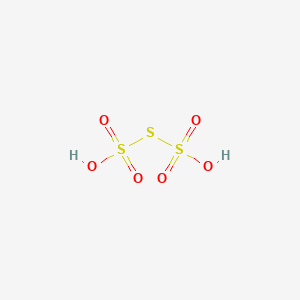

Structure

3D Structure

Propriétés

Numéro CAS |

27621-39-2 |

|---|---|

Formule moléculaire |

H2O6S3 |

Poids moléculaire |

194.2 g/mol |

InChI |

InChI=1S/H2O6S3/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6) |

Clé InChI |

KRURGYOKPVLRHQ-UHFFFAOYSA-N |

SMILES |

OS(=O)(=O)SS(=O)(=O)O |

SMILES canonique |

OS(=O)(=O)SS(=O)(=O)O |

Autres numéros CAS |

27621-39-2 |

Synonymes |

trithionate trithionic acid trithionic acid, diammonium salt trithionic acid, dipotassium salt |

Origine du produit |

United States |

Theoretical Investigations of Trithionic Acid Structure and Bonding

The intrinsic properties of trithionic acid and its anion are often probed through theoretical calculations that elucidate their molecular and electronic structures. These studies employ quantum mechanical methods to model the complex bonding arrangements within the polythionate chain.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO) in Polythionates

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules by describing electrons as delocalized over the entire molecule in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant as they represent the frontier orbitals, defining the boundary between occupied and unoccupied electron states iqce.jpossila.comlibretexts.orgwikipedia.orgfiveable.melibretexts.orglibretexts.org. These frontier orbitals play a critical role in determining a molecule's chemical reactivity, particularly in electron transfer processes and chemical reactions iqce.jpossila.comlibretexts.orgfiveable.me. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's stability and reactivity; a smaller gap generally correlates with higher reactivity wikipedia.orgnih.gov.

Density Functional Theory (DFT) and Ab Initio Calculations on Bonding

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for investigating molecular structure and bonding. These methods allow for the calculation of various molecular properties, including geometries, bond lengths, bond angles, charge distributions, and energies, providing detailed insights into chemical bonding scispace.comelsevier.comnih.gov.

Studies on sulfur oxoacids, including this compound, have utilized these advanced computational approaches. Ab initio molecular orbital calculations, often combined with DFT, have been employed to determine gas-phase geometries, dipole moments, enthalpies, and Gibbs free energies of polythionic acids such as dithionic, trithionic, and tetrathionic acids researchgate.net. These calculations reveal that this compound, like dithionic and tetrathionic acids, adopts a C1 symmetry in its most stable gas-phase conformation researchgate.net. The bonding within these molecules involves covalent S-O and S-S bonds, with the terminal SO₃ groups carrying significant negative charge, especially in the anionic form uvm.eduresearchgate.net. DFT calculations, in particular, have been instrumental in analyzing the electronic structure and bonding in various sulfur-containing compounds, contributing to a deeper understanding of their stability and reactivity orientjchem.orgmdpi.comresearchgate.netresearchgate.netmdpi.com. For instance, DFT has been used to study the bonding in sulfur dioxide hydrates and sulfate (B86663) ions, providing detailed structural and energetic information researchgate.netresearchgate.net.

Table 1: Calculated Gas-Phase Acidities of Sulfur Oxoacids

| Acid | ΔG°₂₉₈ (kJ·mol⁻¹) | Reference |

| H₂S₂O₆ (Dithionic) | 1180 | researchgate.net |

| H₂S₃O₆ (Trithionic) | 1162 | researchgate.net |

| H₂S₄O₆ (Tetrathionic) | 1156 | researchgate.net |

| H₂S₂O₇ (Disulfuric) | 1171 | researchgate.net |

These calculated acidities indicate that these sulfur oxoacids are significantly stronger acids in the gas phase than common strong acids like fluorosulfuric acid researchgate.net.

Theoretical Insights into Sulfur-Sulfur Bonding in Chain Structures

The characteristic feature of polythionates is the presence of a chain of sulfur atoms linked by S-S bonds nih.govvedantu.com. Theoretical studies aim to elucidate the nature of these S-S bonds, including their lengths, bond orders, and susceptibility to cleavage. In polythionate chains, such as in trithionate (B1219323) (O₃S-S-SO₃), there are typically two S-S bonds. The central sulfur atom is bonded to two other sulfur atoms, while the terminal sulfur atoms are part of the sulfonate groups uvm.eduvedantu.com.

The S-S bond lengths in polythionates are generally comparable to those found in other sulfur-containing compounds and have been investigated using X-ray diffraction and theoretical calculations uvm.edu. Theoretical insights suggest that these S-S bonds can be sites of chemical reactivity, undergoing nucleophilic attack or cleavage reactions, which are important in the sulfur cycle and microbial metabolism nih.govacs.org. For example, studies on hexathionate have proposed that nucleophilic attack by sulfite (B76179) or thiosulfate (B1220275) can occur at various sulfur atoms in the chain, leading to bond breakages and chain shortening acs.org. The electronic structure calculations, including charge distribution analysis, can reveal the polarity and strength of these S-S bonds, providing a theoretical basis for their observed reactivity patterns uvm.eduresearchgate.net.

Spectroscopic Theory and Computational Prediction

Computational methods are indispensable for predicting and interpreting the spectroscopic signatures of molecules like this compound, particularly its anion. Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about molecular structure and bonding through the analysis of vibrational modes.

Theoretical Vibrational Spectroscopy: Infrared and Raman Modes Prediction

Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, are powerful tools for identifying molecules and characterizing their functional groups and bonding environments arxiv.orgstellarnet.us. FTIR spectroscopy measures the absorption of infrared radiation, which occurs when a molecular vibration causes a change in the molecule's dipole moment arxiv.orgstellarnet.us. Raman spectroscopy, conversely, relies on inelastic light scattering, where a vibration must induce a change in the molecule's polarizability to be detected arxiv.orgstellarnet.us.

Computational methods, primarily DFT, are widely used to predict the vibrational spectra of molecules nih.govscifiniti.comorientjchem.orgarxiv.orgchemrxiv.org. These calculations involve optimizing the molecular geometry and then computing the vibrational frequencies and intensities (IR intensity and Raman activity) for each normal mode nih.govscifiniti.comorientjchem.orgarxiv.org. The predicted spectra can then be compared with experimental data, allowing for the assignment of specific vibrational bands to particular molecular vibrations, such as stretching and bending of S-O and S-S bonds scifiniti.comorientjchem.org. For example, studies on various organic molecules have successfully used DFT to predict and assign IR and Raman bands, demonstrating the accuracy of these computational approaches nih.govscifiniti.comorientjchem.org. Tools have been developed to automate the simulation of IR and Raman spectra, enhancing their accessibility and application in research arxiv.orgchemrxiv.org.

Computational Approaches to Spectroscopic Signature Prediction for Trithionate Anion

The prediction of the spectroscopic signatures for the trithionate anion ([S₃O₆]²⁻) involves applying the theoretical vibrational spectroscopy methods described above to its specific molecular structure. Computational studies can predict the characteristic vibrational frequencies associated with the S-O stretching and bending modes, as well as the S-S stretching vibrations within the polythionate chain uvm.eduresearchgate.net.

Based on the known structure of the trithionate anion (O₃S-S-SO₃), theoretical calculations would predict several distinct vibrational modes. These include symmetric and asymmetric S-O stretching vibrations from the sulfonate groups, S-O-S bending modes, and the S-S stretching vibration within the sulfur chain. While specific predicted frequencies for the trithionate anion are not detailed in the provided search snippets, studies on related sulfur compounds offer insights. For instance, an SS stretching vibration was observed at 409 cm⁻¹ in a related dithiocarbazate compound, indicating that S-S stretching modes typically appear in the lower frequency region of vibrational spectra researchgate.net. Computational methods can accurately predict these frequencies, aiding in the experimental identification and characterization of the trithionate anion in various chemical environments scifiniti.comresearchgate.netorientjchem.orgarxiv.org. The theoretical calculation of vibrational frequencies, alongside other properties like charge distribution, helps to fully characterize the trithionate anion's spectroscopic fingerprint.

Compound List:

this compound (H₂S₃O₆)

Trithionate anion ([S₃O₆]²⁻)

Dithionic acid (H₂S₂O₆)

Dithionate anion ([S₂O₆]²⁻)

Tetrathionic acid (H₂S₄O₆)

Tetrathionate (B1226582) anion ([S₄O₆]²⁻)

Disulfuric acid (H₂S₂O₇)

Disulfate anion ([S₂O₇]²⁻)

Sulfur dioxide (SO₂)

Hydrogen sulfite anion (HSO₃⁻)

Sulfurous acid (H₂SO₃)

Sulfite ion (SO₃²⁻)

Thiosulfate (S₂O₃²⁻)

Sulfate (SO₄²⁻)

Elemental sulfur (S⁰)

Polysulfides

Sulfane monosulfonate

Cyclized sulfur

S-benzyl β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate (SBCDT)

2,2,4-trimethyl pentane (B18724) (TMP)

Germanium complexes

C₆₀

Lithium fluoride (B91410) (LiF)

Bromine monoxide anion (BrO⁻)

Carbon dioxide (CO₂)

Ammonia

Trimethylamine

Synthesis and Formation Mechanisms: Mechanistic Pathways

Formation from Sulfur Dioxide and Hydrogen Sulfide (B99878) Reactions

The reaction between sulfur dioxide and hydrogen sulfide in aqueous solution, famously known as the Wackenroder reaction, is a primary route for the formation of polythionates, including trithionate (B1219323). This complex process yields a mixture of sulfur species, with the distribution heavily dependent on the reaction parameters.

Reactant Ratio: When hydrogen sulfide is in excess relative to sulfur dioxide, shorter-chain polythionates, such as trithionate (S₃O₆²⁻), are preferentially formed researchgate.netresearchgate.netpolimi.it. Conversely, an excess of sulfur dioxide favors the production of longer-chain polythionates, with chain lengths ranging from tetrathionate (B1226582) (S₄O₆²⁻) up to octathionate (S₈O₆²⁻) researchgate.netd-nb.infopolimi.it.

pH: The pH of the reaction environment plays a critical role in product distribution. Higher pH values (e.g., pH > 1 or 8) tend to favor the formation of shorter polythionate chains and can ultimately lead to the exclusive formation of thiosulfate (B1220275) (S₂O₃²⁻) researchgate.netd-nb.infoacs.org. Conversely, more acidic conditions generally support the formation of longer polythionates d-nb.inforesearchgate.net.

Table 1: Influence of Reaction Conditions on Polythionate Distribution

| Condition | Effect on Polythionate Chain Length | Predominant Products (relative to Trithionate) |

| Excess H₂S | Favors shorter chains | Trithionate (S₃O₆²⁻) and shorter species |

| Excess SO₂ | Favors longer chains | Tetrathionate (S₄O₆²⁻) to Octathionate (S₈O₆²⁻) |

| Higher pH (> ~1-8) | Favors shorter chains, leads to thiosulfate | Shorter polythionates, Thiosulfate (S₂O₃²⁻) |

| Lower pH (< ~1) | Favors longer chains | Longer polythionates |

The precise mechanistic pathways leading to polythionate formation from SO₂ and H₂S are complex and not fully elucidated. However, several general principles of sulfur chemistry are believed to be involved polimi.itmdpi.com.

Redox Reactions: The fundamental reaction involves the oxidation of hydrogen sulfide by sulfur dioxide. This redox process likely proceeds through a series of intermediate sulfur species. Sulfur species are thought to act as oxidizing agents in these transformations polimi.it.

Intermediate Species: Proposed intermediates include thiosulfuric acid (H₂S₂O₃) and sulfurous acid (H₂SO₃) polimi.it. These species can then react further to form longer sulfur chains.

Chain Transfer/Propagation: While not explicitly detailed for this specific reaction in the provided literature, general mechanisms for sulfur chain formation often involve chain transfer or propagation steps where sulfur atoms or fragments are added to growing chains.

Disproportionation: Disproportionation reactions, where a species is simultaneously oxidized and reduced, are common in sulfur chemistry and may play a role in the complex mixture of products observed nih.gov.

The Wackenroder reaction is known to produce colloidal sulfur alongside polythionates, indicating the formation of elemental sulfur species as well acs.orgmdpi.com. The interplay of these various sulfur oxidation states and reactive intermediates contributes to the complex product distribution observed.

Reaction Stoichiometry and Influence of Reaction Conditions on Product Distribution

Interconversion Pathways within the Polythionate Series

Trithionic acid and its salts can also be formed through the rearrangement and degradation of other polythionates, particularly higher polythionates like tetrathionate.

Higher polythionates, such as tetrathionate (S₄O₆²⁻), are known to undergo rearrangement reactions to form shorter-chain polythionates, including trithionate researchgate.netacs.orgresearchgate.netuvm.edu.

Tetrathionate Rearrangement: In near-neutral to alkaline solutions, tetrathionate can rearrange to form trithionate and pentathionate (S₅O₆²⁻), often catalyzed by the presence of thiosulfate researchgate.net. In strongly acidic solutions (pH < 1), trithionate formation from tetrathionate rearrangement is also observed and represents a rapid pathway for the subsequent oxidation of tetrathionate to sulfate (B86663) researchgate.netuvm.edu.

Decomposition of Higher Polythionates: Pentathionic and hexathionic acids, when in neutral or alkaline solutions, can decompose to yield lower polythionates and elemental sulfur researchgate.net. This suggests a general tendency for longer sulfur chains to break down into shorter, more stable (or kinetically favored) species under certain conditions.

The modulation of polythionate chain length is a key aspect of their chemistry, with various factors influencing whether chains grow or shorten.

Nucleophilic Attack: Mechanisms involving nucleophilic attack by species like sulfite (B76179) (SO₃²⁻) or thiosulfate (S₂O₃²⁻) on the sulfur atoms within a polythionate chain can lead to chain breakage, resulting in shorter polythionates acs.org. Sulfitolysis, in particular, is associated with the formation of lower polythionates in acidic media acs.org.

Thiosulfatolysis: Conversely, thiosulfatolysis can lead to the formation of longer polythionates acs.org. However, thiosulfate can also catalyze chain-shortening reactions under specific conditions researchgate.net.

pH Dependence: As noted in section 3.1.1, pH significantly influences chain length. Higher pH generally favors sulfur-chain shortening, while acidity can promote chain lengthening through thiosulfatolysis researchgate.net.

These interconversion pathways highlight the dynamic nature of polythionate solutions, where species readily transform into one another, making the isolation and study of individual polythionates challenging.

Reactivity and Degradation Mechanisms: Kinetic and Mechanistic Studies

Hydrolytic Decomposition Mechanisms

Trithionic acid undergoes decomposition in aqueous solutions, primarily through hydrolysis. This process breaks down the trithionate (B1219323) chain, yielding simpler sulfur oxyanions.

The predominant degradation pathway for this compound in aqueous solutions, particularly in near-neutral conditions, is hydrolysis, leading to the formation of thiosulfate (B1220275) (S₂O₃²⁻) and sulfate (B86663) (SO₄²⁻) nih.govacs.orgresearchgate.net. Kinetic studies have characterized this reaction as a pseudofirst-order process. The measured pseudofirst-order rate constant for this hydrolysis is approximately (6.2 ± 0.2) × 10⁻⁷ s⁻¹ within a pH range of 5.5 to 10.5 nih.govacs.orgresearchgate.net. This indicates a relatively slow decomposition rate under these conditions.

Table 1: Kinetic Data for Trithionate Hydrolysis

| Reaction | Rate Constant (k) | pH Range | Temperature | Reference(s) |

| Trithionate → Thiosulfate + Sulfate (Hydrolysis) | (6.2 ± 0.2) × 10⁻⁷ s⁻¹ (pseudofirst-order) | 5.5 – 10.5 | Ambient | nih.govacs.orgresearchgate.net |

Research indicates that the rate of trithionate hydrolysis to thiosulfate and sulfate is largely independent of pH within the near-neutral range of 5.5 to 10.5 nih.govacs.orgresearchgate.net. However, general observations suggest that decomposition reactions of polythionates, including trithionate, tend to accelerate at higher temperatures and higher pH values acs.orgpolimi.it. Compared to tetrathionate (B1226582), trithionate exhibits greater stability, requiring more extreme conditions (higher pH or temperature) for decomposition researchgate.net. At pH values below 7, the hydrolysis of trithionate can become a significant secondary reaction when thiosulfate is absent researchgate.net.

Kinetic Studies of Trithionate Hydrolysis to Thiosulfate and Sulfate

Redox Chemistry of this compound

This compound can participate in redox reactions, acting as either an oxidant or a reductant, depending on the reaction conditions and the other species involved.

Under oxidative conditions, this compound can be oxidized to sulfate. This process is particularly relevant in acidic environments where oxidants like ferric ions (Fe³⁺) and molecular oxygen (O₂) are present researchgate.netuvm.edu. Studies have shown that the oxidation of trithionate by Fe³⁺/O₂ in acidic solutions (pH 0.4-2) proceeds at a rate of approximately 2 × 10⁻⁷ s⁻¹ at 35 °C researchgate.netuvm.edu. While slower than the oxidation of thiosulfate, trithionate oxidation is significantly faster than that of tetrathionate under these specific conditions researchgate.netuvm.edu. Theoretical calculations suggest that electron density shifts play a role in these oxidation mechanisms researchgate.net. In the presence of strong oxidants like hydroxyl radicals (OH•), the oxidation of trithionate can be extremely rapid, with rate constants exceeding 10⁸ M⁻¹ s⁻¹ uvm.edu. Generally, various oxidants, such as potassium permanganate (B83412) or potassium dichromate, can oxidize polythionic acids, including this compound, to sulfate wikipedia.org.

Table 2: Kinetic Data for Trithionate Oxidation

| Reaction | Oxidizing Agent | pH Range | Rate Constant (k) | Temperature | Reference(s) |

| Trithionate → Sulfate | Fe³⁺ / O₂ | 0.4 – 2 | ~2 × 10⁻⁷ s⁻¹ | 35 °C | researchgate.netuvm.edu |

| Trithionate → Sulfate | Hydroxyl radical | Low pH | > 10⁸ M⁻¹ s⁻¹ | N/A | uvm.edu |

This compound can also undergo reduction. In biological systems, specific reductases found in microorganisms like Proteus mirabilis can reduce trithionate to thiosulfate and sulfite (B76179) nih.gov. Abiotic reactions involving sulfite and sulfide (B99878) can also lead to the formation of trithionate as an intermediate gnest.orggnest.org. More broadly, strong reducing agents can convert polythionic acids into sulfites and dithionites wikipedia.org.

Redox reactions involving this compound, like other inorganic species, proceed via electron transfer mechanisms. These mechanisms are broadly categorized into inner-sphere and outer-sphere electron transfer processes uni-siegen.dewikipedia.orglibretexts.org. In inner-sphere transfer, electron transfer occurs through a bridging ligand connecting the redox centers, requiring at least one labile complex uni-siegen.delibretexts.org. Outer-sphere transfer occurs when redox centers are sufficiently close without ligand bridging, often involving electrostatic interactions or van der Waals forces uni-siegen.delibretexts.org. Theoretical frameworks, such as the Marcus-Hush theory, provide the basis for understanding the rates and energetics of these electron transfer events, considering factors like reorganization energy and activation barriers uni-siegen.delibretexts.orgresearchgate.net. While specific electron transfer mechanisms for trithionate are not detailed in the provided literature, these general principles underpin its redox chemistry.

Advanced Research Directions and Conceptual Challenges in Trithionic Acid Chemistry

Unraveling Complex Reaction Network Complexities in Polythionate Systems

The chemistry of polythionates, including trithionate (B1219323), is marked by a high degree of complexity due to their propensity for interconversion, decomposition, and participation in numerous simultaneous reactions. The Wackenroder reaction, involving hydrogen sulfide (B99878) and sulfur dioxide in aqueous solution, is a prime example, yielding a mixture of polythionates, elemental sulfur, and other sulfur species whose precise formation mechanisms are not fully elucidated researchgate.netmdpi.com. Trithionic acid itself is known to be the least stable among the common short-chain polythionic acids acs.orgresearchgate.netnih.gov. Its decomposition in aqueous solutions, even at ambient temperatures, leads to the formation of elemental sulfur and sulfates acs.orgresearchgate.netnih.gov.

Research into polythionate systems often involves studying their reactions with other sulfur species, such as thiosulfate (B1220275) and sulfite (B76179), or their oxidation by agents like Fe³⁺ and oxygen uvm.eduresearchgate.netresearchgate.net. These reactions are characterized by complex kinetic behaviors, often exhibiting fractional reaction orders due to concurrent pathways, rearrangements, and side reactions researchgate.net. For instance, the oxidation of trithionate and tetrathionate (B1226582) by Fe³⁺ and oxygen is significantly faster than oxidation by oxygen alone, highlighting the influence of multiple reactants on reaction pathways researchgate.net. The characterization of these complex mixtures and reaction pathways is further complicated by the similar chemical and physical properties of individual polythionate species, making their accurate analysis a persistent challenge mdpi.com.

Theoretical Modeling of Transient Intermediates in Trithionate Reactions

Understanding the reaction dynamics of this compound necessitates detailed insights into the transient intermediates that form during its synthesis, decomposition, or reaction with other chemical species. Computational chemistry, employing methods such as Density Functional Theory (DFT) and ab initio calculations, has become indispensable for probing these short-lived species researchgate.netacs.orgrsc.org. Studies on related sulfur oxyanions have explored their geometric and electronic structures, bond orders, and potential radical anion formations, providing a foundation for understanding trithionate's reactivity researchgate.netacs.org.

For example, research on the oxidation of tetrathionate by hydroxyl radicals suggests the formation of an unknown intermediate, tentatively assigned as S₃Oₙ⁻⁴, indicating the presence of complex radical species in these systems geologyscience.ru. Theoretical modeling can elucidate the mechanisms of nucleophilic attacks on the sulfur chain of polythionates, such as those proposed for sulfite and thiosulfate reacting with hexathionate, where bond breakages leading to shorter polythionates or intermediates like S₃O₃²⁻ are considered acs.org. Such computational approaches are crucial for mapping out the complete reaction network and identifying rate-limiting steps, which are often associated with the formation or transformation of these transient intermediates nih.govresearchgate.net.

Future Prospects in Computational Sulfur Chemistry Applied to this compound

The field of computational sulfur chemistry is rapidly advancing, offering promising avenues for deeper understanding of species like this compound. Future prospects lie in the development and application of more sophisticated computational models, including machine learning integrated with quantum mechanical calculations, to predict molecular properties and reaction pathways with greater accuracy and efficiency mit.edu. These advanced techniques can help decipher the complex reaction networks governing polythionate behavior, which are often too intricate for purely experimental determination nih.govresearchgate.net.

Computational studies are expected to play a pivotal role in elucidating the detailed mechanisms of polythionate decomposition and interconversion, providing quantitative data on reaction rates and activation energies acs.orgacs.org. This includes exploring the role of solvent effects, pH, and temperature on these processes, which are critical for understanding this compound's stability and reactivity in various environments researchgate.netresearchgate.net. Furthermore, computational chemistry can aid in the design of catalysts or reaction conditions to control polythionate formation or degradation for specific applications, moving towards predictive modeling in sulfur chemistry researchgate.netmit.edu. The application of these methods to model complex systems, such as those found in industrial processes or extraterrestrial environments, will also expand our fundamental knowledge of sulfur's role in chemical evolution nih.govarxiv.org.

Open Questions in this compound Reaction Dynamics and Stability

Despite significant research efforts, several fundamental questions regarding the reaction dynamics and stability of this compound remain open. A primary challenge is its inherent instability in aqueous solutions, leading to decomposition pathways that are not always fully characterized, particularly concerning the precise nature and kinetics of intermediate species formed during degradation acs.orgresearchgate.netnih.govosti.gov. While it is known that this compound decomposes into elemental sulfur and sulfates, the detailed mechanisms and the factors influencing the rates of these processes, especially under varying pH and temperature conditions, require further investigation researchgate.netresearchgate.netosti.gov.

The complexity of polythionate reaction networks also poses challenges. For instance, understanding the competition between different oxidation pathways, such as those involving Fe³⁺, O₂, or hydroxyl radicals, and their relative efficiencies for trithionate, is an ongoing area of research uvm.eduresearchgate.netgeologyscience.ru. The fractional reaction orders observed in many polythionate reactions suggest the involvement of multiple elementary steps and intermediates that are not yet fully resolved researchgate.net. Furthermore, discrepancies in reported thermodynamic stability data for related polythionates highlight the need for standardized experimental conditions and advanced analytical techniques to accurately assess their behavior . Addressing these open questions is crucial for a comprehensive understanding of this compound's role in various chemical environments and for developing predictive models of its behavior.

Q & A

Q. What are the standard laboratory methods for synthesizing and characterizing trithionic acid (H₂S₃O₆)?

- Methodological Answer : Synthesis typically involves controlled oxidation of thiosulfate (S₂O₃²⁻) or reaction of sulfur dioxide with hydrogen sulfide under acidic conditions. Characterization requires spectroscopic techniques (e.g., Raman or IR spectroscopy to confirm S–S bonding) and titration (e.g., iodometric titration for sulfur content quantification). Structural validation via X-ray crystallography is recommended for novel derivatives. Experimental protocols should include purity assessments (e.g., melting point determination, elemental analysis) and detailed reaction conditions (temperature, pH, solvent systems) to ensure reproducibility .

Q. How can researchers ensure accurate detection and quantification of this compound in mixed sulfur-oxyanion systems?

- Methodological Answer : Use ion chromatography with conductivity detection to separate and quantify sulfur oxyanions (e.g., S₃O₆²⁻, S₄O₆²⁻). Calibration curves must be prepared using certified standards, and interference from coexisting ions (e.g., sulfate, thiosulfate) should be minimized via sample pretreatment (e.g., precipitation, pH adjustment). For complex matrices, hyphenated techniques like LC-MS or ICP-OES may improve specificity .

Q. What factors influence the stability of this compound in aqueous solutions, and how can degradation pathways be monitored?

- Methodological Answer : Stability is pH-dependent, with rapid decomposition in strongly acidic or alkaline conditions. Kinetic studies using UV-Vis spectroscopy can track degradation products (e.g., S, SO₃²⁻). Buffered solutions (pH 4–7) and low temperatures (<25°C) enhance stability. Redox titration or cyclic voltammetry may identify intermediates (e.g., dithionite, tetrathionate) formed during disproportionation .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data for this compound (e.g., ΔG°f, solubility) be resolved through experimental design?

- Methodological Answer : Discrepancies often arise from impurities or inconsistent measurement conditions. Replicate studies using high-purity reagents and standardized protocols (e.g., IUPAC guidelines) are critical. Calorimetric methods (e.g., isothermal titration calorimetry) paired with computational modeling (DFT for ΔG°f validation) can reconcile data. Meta-analyses of historical datasets should account for instrumental advancements (e.g., improved sensitivity in modern spectrometers) .

Q. What mechanistic insights explain this compound’s role in corrosion processes, particularly in sulfur-rich environments?

- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and polarization resistance measurements can elucidate corrosion mechanisms. Surface analysis (SEM-EDS, XPS) identifies sulfur deposition on metal substrates. Controlled experiments simulating industrial environments (e.g., H₂S/O₂ gradients) are essential to differentiate this compound’s effects from other polythionic acids. Comparative studies with tetrathionic (H₂S₄O₆) and pentathionic (H₂S₅O₆) acids are recommended to isolate structure-activity relationships .

Q. How can researchers design experiments to study this compound’s reactivity with transition-metal complexes?

- Methodological Answer : Utilize stopped-flow kinetics to monitor rapid ligand-exchange reactions (e.g., with Fe³⁺ or Cu²⁺). Spectrophotometric titration under inert atmospheres prevents oxidation artifacts. X-ray absorption spectroscopy (XAS) can characterize coordination geometry. Theoretical studies (e.g., molecular dynamics simulations) may predict reactive intermediates. Include controls with analogous oxyanions (e.g., S₂O₃²⁻) to assess specificity .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing discrepancies in this compound’s spectroscopic data across studies?

- Methodological Answer : Multivariate analysis (e.g., PCA) can identify outlier datasets. Error propagation models should account for instrumental precision (e.g., ±2 nm in UV-Vis peak positions). Collaborative inter-laboratory studies with shared reference materials improve data consistency. For conflicting crystallographic data, R-factor comparisons and density functional theory (DFT)-refined structures provide validation .

Q. How can computational chemistry address gaps in understanding this compound’s electronic structure and reactivity?

- Methodological Answer : Perform ab initio calculations (e.g., MP2, CCSD(T)) to model bond dissociation energies and redox potentials. Compare with experimental cyclic voltammetry results. Solvent effects can be simulated using continuum models (e.g., COSMO-RS). Machine learning approaches may predict novel derivatives with tailored stability or reactivity .

Research Gaps and Future Directions

Q. What understudied applications of this compound warrant investigation in materials science or environmental chemistry?

- Methodological Answer : Explore its potential as a ligand for metal-organic frameworks (MOFs) or as a redox mediator in energy storage systems. Environmental studies could focus on its role in sulfur cycling in anaerobic ecosystems, using isotopic labeling (³⁴S) and metagenomic profiling. Pilot-scale experiments should assess scalability and long-term stability .

Q. How can interdisciplinary approaches resolve challenges in synthesizing this compound derivatives with enhanced functional properties?

- Methodological Answer : Combine synthetic organic chemistry (e.g., functionalization via thiol-ene click reactions) with materials characterization (TEM, BET surface area analysis). High-throughput screening accelerates discovery of derivatives with applications in catalysis or sensing. Collaborative frameworks integrating academia and industry ensure translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.